molecular formula C14H11FO2 B1325093 4-Fluoro-3'-methoxybenzophenone CAS No. 46810-62-2

4-Fluoro-3'-methoxybenzophenone

Cat. No. B1325093
CAS RN: 46810-62-2
M. Wt: 230.23 g/mol
InChI Key: YVGHBSNACWYCLG-UHFFFAOYSA-N
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Description

4-Fluoro-3’-methoxybenzophenone is a chemical compound with the molecular formula C14H11FO2 . It has a molecular weight of 230.24 g/mol . The compound appears as an off-white solid .


Molecular Structure Analysis

The IUPAC name for 4-Fluoro-3’-methoxybenzophenone is (4-fluorophenyl)(3-methoxyphenyl)methanone . The InChI code for this compound is 1S/C14H11FO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3 .


Physical And Chemical Properties Analysis

4-Fluoro-3’-methoxybenzophenone is an off-white solid . It has a molecular weight of 230.24 g/mol .

Scientific Research Applications

Radioligand Synthesis

4-Fluoro-3'-methoxybenzophenone derivatives have been utilized in the synthesis of radioligands for brain imaging. Vos and Slegers (1994) developed a method to synthesize a compound potentially useful as a radioligand for the GABA receptor in the brain (Vos & Slegers, 1994).

Fluorophenol Transformation

Research by Londry and Fedorak (1993) on methanogenic cultures showed the transformation of fluorophenols into various metabolites, indicating the utility of such compounds in understanding phenol degradation pathways (Londry & Fedorak, 1993).

Analytical Method Development

Tarazona, Chisvert, and Salvador (2013) established an analytical method using benzophenone derivatives, like this compound, for detecting UV filters in human serum (Tarazona, Chisvert, & Salvador, 2013).

Environmental Impact Study

Studies on the environmental impact and transformation of fluorinated benzophenones have been conducted, providing insights into how these compounds behave in various ecosystems. Genthner, Townsend, and Chapman (1989) investigated the anaerobic transformation of phenol to benzoate, using fluorinated analogs like this compound (Genthner, Townsend, & Chapman, 1989).

Fluorescent Probe Development

Tanaka, Kumagai, Aoki, Deguchi, and Iwata (2001) explored the use of a fluorinated benzophenone derivative as a fluorescent probe for sensing pH and metal cations, highlighting its applications in analytical chemistry (Tanaka et al., 2001).

Polymer Material Synthesis

In the field of material science, Kim, Robertson, and Guiver (2008) synthesized new sulfonated side-chain grafting units using sulfonated 4-fluorobenzophenone for potential use in fuel cell applications (Kim, Robertson, & Guiver, 2008).

Safety and Hazards

The specific safety and hazards associated with 4-Fluoro-3’-methoxybenzophenone are not detailed in the search results. It’s always recommended to refer to the Safety Data Sheet (SDS) for comprehensive safety information .

Mechanism of Action

Target of Action

4-Fluoro-3’-methoxybenzophenone is a benzophenone derivative with fluorine and methoxy groups on both para-positions . It is applied as a photocatalyst for photochemical fluorination with sulfur hexafluoride as the fluorine source . In a molecular docking investigation, a similar molecule, 4-Fluoro-3-methyl-benzophenone, was docked with Prostaglandin H2 Synthase-1 and Prostaglandin H2 Synthase-2 . These enzymes play a crucial role in the body’s pain and inflammatory responses .

Mode of Action

The compound’s interaction with its targets involves the transfer of formally nucleophilic organic groups from boron to palladium, a process known as transmetalation . This is part of the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

The Suzuki–Miyaura (SM) cross-coupling reaction is the primary biochemical pathway affected by 4-Fluoro-3’-methoxybenzophenone . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound is a solid and its molecular weight is 230.24 , which may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

As a photocatalyst for photochemical fluorination, it likely contributes to the formation of new carbon-fluorine bonds .

Action Environment

The action of 4-Fluoro-3’-methoxybenzophenone can be influenced by environmental factors such as solvent polarity and viscosity . For instance, its emission intensities were enhanced by 47–96 folds in viscous solvent media compared to non-viscous media . In a polar solvent, there is an observed elimination of the n-pi* transition, due to a charge transfer of one of the lone pairs on the methoxy substituent .

Biochemical Analysis

Biochemical Properties

4-Fluoro-3’-methoxybenzophenone plays a significant role in biochemical reactions, particularly in photochemical processes. It acts as a photocatalyst for photochemical fluorination with sulfur hexafluoride as the fluorine source . The compound interacts with various enzymes and proteins, including those involved in the synthesis of polyketone esters and fluorenes derivatives. These interactions are crucial for the compound’s function as a building block in organic electronics and pharmaceutical applications .

Cellular Effects

4-Fluoro-3’-methoxybenzophenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s photosensitive nature allows it to participate in photochemical reactions that can alter cellular functions. For instance, it has been shown to affect the photophysical properties of cells when exposed to UV radiation . Additionally, its interactions with cellular proteins can lead to changes in gene expression and metabolic activity, impacting overall cell function.

Molecular Mechanism

The molecular mechanism of 4-Fluoro-3’-methoxybenzophenone involves its ability to act as a photocatalyst. The compound undergoes photochemical reactions under UV radiation, leading to the formation of reactive intermediates that can interact with biomolecules . These interactions may result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways. The compound’s fluorine and methoxy groups play a crucial role in its binding interactions with biomolecules, enhancing its reactivity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-3’-methoxybenzophenone can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, light exposure, and the presence of catalysts . Over time, degradation products may form, which can have different biochemical properties and effects on cellular function. Long-term studies have shown that the compound can maintain its activity under controlled conditions, but its effects may diminish with prolonged exposure to environmental factors .

Dosage Effects in Animal Models

The effects of 4-Fluoro-3’-methoxybenzophenone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced photochemical reactivity and improved metabolic activity . At high doses, toxic or adverse effects may occur, including cellular damage, enzyme inhibition, and disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

4-Fluoro-3’-methoxybenzophenone is involved in several metabolic pathways, including those related to its photochemical reactivity. The compound interacts with enzymes such as hydrolases and oxidases, which facilitate its transformation into reactive intermediates . These intermediates can further participate in metabolic reactions, affecting metabolic flux and metabolite levels. The compound’s fluorine and methoxy groups influence its metabolic stability and reactivity, making it a valuable tool in biochemical research .

Transport and Distribution

Within cells and tissues, 4-Fluoro-3’-methoxybenzophenone is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s lipophilic nature allows it to easily cross cell membranes and reach target sites within the cell. Its distribution is also influenced by factors such as pH, temperature, and the presence of other biomolecules .

Subcellular Localization

The subcellular localization of 4-Fluoro-3’-methoxybenzophenone is determined by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, it may localize to the mitochondria, where it can influence cellular respiration and energy production. Additionally, its interactions with cellular proteins can affect its activity and function within different subcellular environments .

properties

IUPAC Name

(4-fluorophenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGHBSNACWYCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640558
Record name (4-Fluorophenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

46810-62-2
Record name (4-Fluorophenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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